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Compound of Interest

Compound Name: Dimethyl 3-oxoadipate

Cat. No.: B1580918

An Introduction to a Versatile -Keto Ester

Dimethyl 3-oxoadipate, also known by its IUPAC name dimethyl 3-oxohexanedioate, is a key
organic compound characterized by the presence of two methyl ester groups and a central
ketone. This unique arrangement of functional groups makes it a valuable and versatile building
block in both biochemical pathways and advanced organic synthesis. For researchers in drug
development and medicinal chemistry, understanding the structure, reactivity, and synthetic
utility of this molecule is crucial for designing novel molecular architectures.

Table 1: Core Chemical Identifiers

Identifier Value

IUPAC Name dimethyl 3-oxohexanedioate
CAS Number 5457-44-3

Molecular Formula CsH120s

Molecular Weight 188.18 g/mol

Dimethyl B-ketoadipate, 3-Oxoadipic acid
Common Synonyms )
dimethyl ester
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Part 1: Molecular Structure and Physicochemical
Properties

The structure of dimethyl 3-oxoadipate features a six-carbon backbone. A ketone functional
group is located at the C-3 position, with methyl ester groups at both ends (C-1 and C-6). This
structure gives rise to its characteristic reactivity, including the acidity of the a-hydrogens
adjacent to the carbonyl groups.

CHz —» c —» CH2 —» CH: (63
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Caption: Chemical structure of dimethyl 3-oxoadipate.

A key characteristic of -keto esters is their existence in a tautomeric equilibrium between the
keto and enol forms. While the keto form is generally predominant, the enol form is stabilized
by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the
molecule's overall reactivity. This equilibrium is crucial as the enol form acts as a potent
nucleophile in many synthetic transformations.

Caption: Keto-enol tautomerism of dimethyl 3-oxoadipate.

Table 2: Physicochemical Properties
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Property Value Source
Appearance Light yellow to yellow liquid

Boiling Point 122 °C at 0.5 Torr

Density 1.175 g/mL at 20 °C

Refractive Index (n20/D) 1.444

Part 2: Synthesis and Reactivity
A Plausible Synthetic Pathway: The Crossed Claisen
Condensation

The synthesis of linear -keto esters like dimethyl 3-oxoadipate is effectively achieved
through a crossed or mixed Claisen condensation. This strategy is necessary to prevent self-
condensation of the starting materials. A highly effective approach involves the reaction
between an ester that can form an enolate (the donor) and one that cannot (the acceptor).

For the synthesis of dimethyl 3-oxoadipate, a logical pathway is the condensation of dimethyl
succinate (the enolate donor) with dimethyl oxalate (the electrophilic acceptor). Dimethyl
oxalate is an ideal acceptor as it lacks a-hydrogens and therefore cannot self-condense.

Click to download full resolution via product page

Caption: Synthetic workflow via Crossed Claisen Condensation.
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Experimental Protocol: Synthesis via Claisen
Condensation

This protocol is a representative methodology based on established Claisen condensation
principles.

o Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and
anhydrous diethyl ether or THF as the solvent.

e Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of dimethyl
succinate (1.0 equivalent) in the chosen solvent dropwise via the dropping funnel over 30
minutes with constant stirring under a nitrogen atmosphere.

o Condensation: After the addition is complete, add a solution of dimethyl oxalate (1.0
equivalent) in the same solvent dropwise at 0°C. Allow the reaction mixture to warm to room
temperature and stir for 12-18 hours.

« Initial Workup: Quench the reaction by carefully pouring it into a beaker containing ice and
dilute hydrochloric acid to neutralize the excess base.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous
sodium sulfate.

 Purification of Intermediate: Remove the solvent under reduced pressure. The resulting
crude product, dimethyl 2,3-dioxoadipate, can be purified by vacuum distillation.

o Decarboxylation: Gently heat the purified intermediate. The oxalyl group is thermally labile
and will be eliminated as carbon monoxide, yielding the final product, dimethyl 3-
oxoadipate. This step can also be facilitated by heating in the presence of a mild acid.

» Final Purification: The final product can be further purified by vacuum distillation to yield a
light yellow oil.

Part 3: Applications in Research and Development

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1580918?utm_src=pdf-body
https://www.benchchem.com/product/b1580918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Central Role in Biochemical Pathways

Dimethyl 3-oxoadipate is the ester form of 3-oxoadipic acid (also known as B-ketoadipic acid),
a critical intermediate in the 3-oxoadipate pathway. This metabolic pathway is employed by
various bacteria and fungi to degrade aromatic compounds, such as lignin derivatives, into
intermediates of central metabolism like succinyl-CoA and acetyl-CoA. The pathway consists of
two main converging branches: the catechol branch and the protocatechuate branch, both of
which culminate in the formation of 3-oxoadipate before it is cleaved. This makes the study of
this pathway and its intermediates highly relevant for bioremediation and understanding
microbial carbon cycling.

A Precursor for Heterocyclic Synthesis

The true power of dimethyl 3-oxoadipate in drug development lies in its utility as a versatile
precursor for the synthesis of complex heterocyclic systems. Nitrogen-containing heterocycles
are foundational scaffolds in a vast number of pharmaceuticals. The dicarbonyl nature of
dimethyl 3-oxoadipate allows it to react with a variety of dinucleophiles to form diverse ring
systems.

For instance, condensation reactions with hydrazines can yield pyridazinones, while reactions
with hydroxylamine can lead to isoxazolones. Its reaction with amidines or guanidines can be a
route to pyrimidine derivatives. These heterocyclic cores are prevalent in molecules with a wide
range of biological activities.

Part 4: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)

A reliable method for the analysis and purification of dimethyl 3-oxoadipate utilizes reverse-
phase HPLC.

e Column: Newcrom R1 or equivalent C18 column.

» Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid modifier. For
standard analysis, 0.1% phosphoric acid can be used. For Mass-Spec (MS) compatible
applications, 0.1% formic acid is recommended.
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» Detection: UV detection at a wavelength corresponding to the carbonyl chromophore
(typically around 210-254 nm).

o Application: This method is scalable and suitable for purity analysis, impurity isolation in
preparative separations, and pharmacokinetic studies.

Conclusion

Dimethyl 3-oxoadipate is more than a simple organic molecule; it is a pivotal intermediate in
microbial metabolism and a powerful, flexible tool for synthetic chemists. Its unique structure,
characterized by a 3-keto ester moiety, provides a gateway to a rich variety of chemical
transformations. For researchers and scientists in drug development, a thorough understanding
of its synthesis, reactivity, and applications is essential for leveraging its potential in the
creation of novel and potent therapeutic agents. The synthetic pathways it enables, particularly
in the realm of heterocyclic chemistry, ensure its continued relevance in the ongoing quest for
new medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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